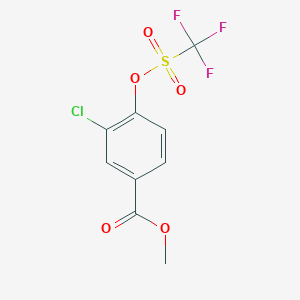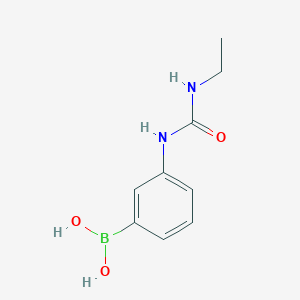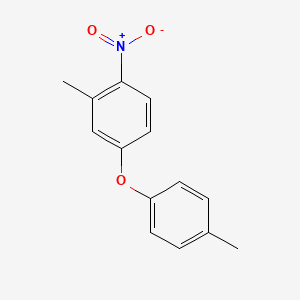
2-Methyl-1-nitro-4-(p-tolyloxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-nitro-4-(p-tolyloxy)benzene is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzene, featuring a nitro group, a methyl group, and a p-tolyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-nitro-4-(p-tolyloxy)benzene typically involves nitration and etherification reactions. One common method involves the nitration of 2-methyl-4-hydroxybenzene followed by etherification with p-tolyl chloride under basic conditions. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for nitration, and a base such as sodium hydroxide for the etherification step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
2-Methyl-1-nitro-4-(p-tolyloxy)benzene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form various oxidation products depending on the conditions and reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-methyl-1-amino-4-(p-tolyloxy)benzene, while oxidation can produce various carboxylic acids and ketones .
科学研究应用
2-Methyl-1-nitro-4-(p-tolyloxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-1-nitro-4-(p-tolyloxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize derivatives with desired properties .
相似化合物的比较
Similar Compounds
4-Nitrotoluene: Similar structure but lacks the p-tolyloxy group.
2-Nitrotoluene: Similar structure but the nitro group is in a different position.
4-Methylnitrobenzene: Similar structure but lacks the p-tolyloxy group
Uniqueness
2-Methyl-1-nitro-4-(p-tolyloxy)benzene is unique due to the presence of both a nitro group and a p-tolyloxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
2-methyl-4-(4-methylphenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C14H13NO3/c1-10-3-5-12(6-4-10)18-13-7-8-14(15(16)17)11(2)9-13/h3-9H,1-2H3 |
InChI 键 |
AGCNCURAHXMWOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B13981778.png)
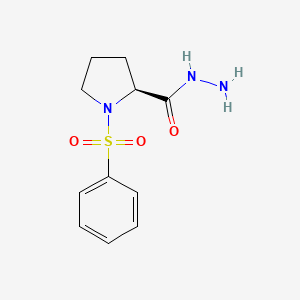
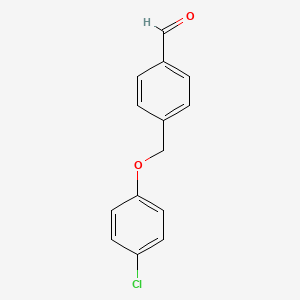
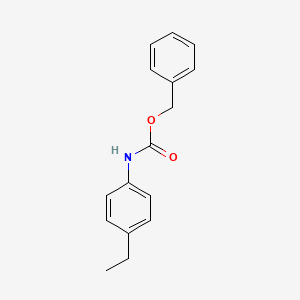
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)
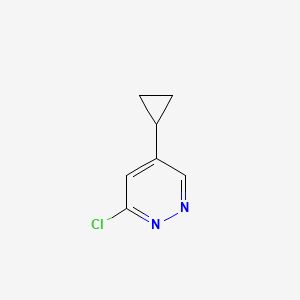
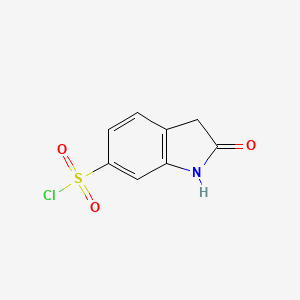
![3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2h-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B13981829.png)
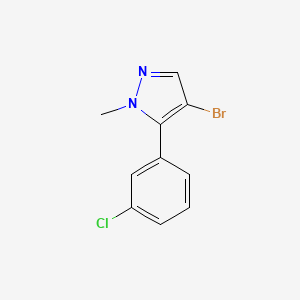
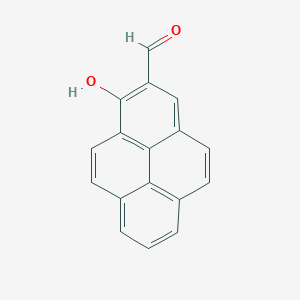
![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)
